molecular formula C18H19N3O3S2 B2958305 4-(dimethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850910-72-4

4-(dimethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2958305
CAS RN: 850910-72-4
M. Wt: 389.49
InChI Key: LLNFQMWHPHQNOF-HNENSFHCSA-N
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Description

4-(dimethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DMXAA, is a synthetic compound that has been found to exhibit anti-tumor activity. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects. For example, specific benzothiazole derivatives were synthesized and evaluated for their capability to inhibit the corrosion of carbon steel in hydrochloric acid solutions. These derivatives showed significant corrosion inhibition efficiencies, offering a promising approach for protecting metals against corrosion in acidic environments (Hu et al., 2016).

Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives are crucial for developing new compounds with potential applications in various fields. A study detailed the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, exploring their potential for further chemical applications (Baheti et al., 2002).

Biological Evaluation

Benzothiazole derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and anticancer properties. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and assessed for potential biological applications, showing promise in medicinal chemistry (Saeed et al., 2015).

Enzyme Inhibition and Molecular Docking

New Schiff bases derived from sulfa drugs have been synthesized and evaluated for their enzyme inhibition activities. These studies include molecular docking to understand the interaction between the synthesized compounds and enzymes, providing insights into developing new therapeutics (Alyar et al., 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-4-21-15-7-5-6-8-16(15)25-18(21)19-17(22)13-9-11-14(12-10-13)26(23,24)20(2)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNFQMWHPHQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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